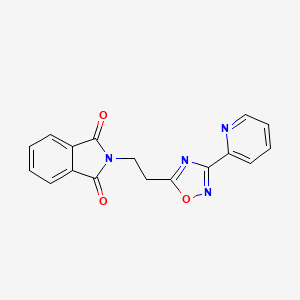

2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3/c22-16-11-5-1-2-6-12(11)17(23)21(16)10-8-14-19-15(20-24-14)13-7-3-4-9-18-13/h1-7,9H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULGJAGZJADBPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3, suggesting a potential application as antipsychotic agents.

Mode of Action

Isoindoline-1,3-dione derivatives have been shown to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2. This interaction could potentially influence the receptor’s activity and result in changes at the cellular level.

Biochemical Pathways

The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione derivatives indicates a potential capacity in the treatment of alzheimer’s disease. This suggests that these compounds may interact with biochemical pathways related to protein aggregation and neurodegenerative diseases.

Pharmacokinetics

N-substituted imides, such as isoindoline-1,3-dione derivatives, are neutral and hydrophobic, allowing them to pass through living membranes in vivo. This characteristic could potentially influence the compound’s bioavailability.

Biological Activity

The compound 2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various aspects such as its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : 260.26 g/mol

- CAS Number : 936940-28-2

The presence of the pyridine ring and the isoindoline moiety suggests diverse interactions with biological targets, potentially leading to various therapeutic effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindoline derivatives. For instance, compounds similar to isoindoline-1,3-dione have been shown to exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that isoindoline derivatives possess IC values below 10 µM against human glioblastoma and melanoma cell lines, indicating potent anticancer activity .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 7a | Glioblastoma U251 | <10 |

| 7f | Melanoma WM793 | <10 |

2. Cholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer's disease. The synthesized derivatives exhibited IC values ranging from 2.1 to 7.4 µM, with some compounds showing better inhibitory effects than established drugs like rivastigmine .

| Compound | AChE Inhibition IC (µM) |

|---|---|

| 7a | 2.1 |

| 7f | 3.5 |

3. Anti-inflammatory Activity

Isoindoline derivatives have also demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Recent findings indicated that certain derivatives showed selective inhibition of COX-2 over COX-1, which is beneficial for reducing inflammation without significant gastrointestinal side effects .

| Compound | COX-2 Inhibition IC (µM) | COX-1 Inhibition IC (µM) | COX-2/COX-1 Ratio |

|---|---|---|---|

| E | 90.28 | 150 | >1 |

| F | 75 | 120 | >1 |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The ability to inhibit AChE suggests a mechanism that increases acetylcholine levels in the synaptic cleft, beneficial for cognitive function.

- Antioxidant Properties : Some studies suggest that isoindoline derivatives may exhibit neuroprotective effects by scavenging free radicals and reducing oxidative stress in neuronal cells .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a similar isoindoline derivative against HO-induced oxidative stress in PC12 cells. The results indicated that certain compounds significantly reduced cell death, supporting their potential use in neurodegenerative diseases .

Case Study 2: Cancer Cell Line Evaluation

In vitro evaluations on various cancer cell lines revealed that compounds derived from isoindoline showed selective toxicity towards malignant cells while sparing normal cells, indicating their potential as targeted cancer therapies .

Comparison with Similar Compounds

Acryloyl-Linked Derivatives

Compounds such as 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione () feature acryloyl-phenyl linkers instead of oxadiazole-ethyl groups. These derivatives, synthesized via Claisen-Schmidt condensations, exhibit varied substituents (e.g., indole, chlorophenyl, methoxyphenyl) that influence electronic and steric properties. For instance:

- Electron-withdrawing groups (e.g., 4-chlorophenyl in Compound 4) enhance stability but may reduce solubility.

In contrast, the target compound’s oxadiazole-pyridinyl system offers rigidity and dual aromaticity, which may enhance metabolic stability compared to acryloyl-linked analogs.

Oxadiazole-Containing Derivatives

- 2-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione () shares the oxadiazole-phthalimide motif but uses a methyl linker and isopropyl substituent. Its shorter linker (methyl vs.

- ST-1347 (238) () contains a trifluoromethylphenyl-oxadiazole group linked via phenoxyethyl. The trifluoromethyl group enhances lipophilicity, while the phenoxy spacer increases conformational flexibility. The target compound’s pyridinyl-ethyl linker balances rigidity and solubility, avoiding excessive hydrophobicity .

Table 1: Comparative Analysis of Isoindoline-1,3-dione Derivatives

Key Observations :

- Linker Length: Ethyl linkers (target compound, IDT785) balance flexibility and steric hindrance, whereas methyl () or phenoxyethyl () linkers alter conformational freedom.

- Substituent Effects : Pyridinyl groups enhance solubility and binding specificity compared to hydrophobic substituents (isopropyl, trifluoromethyl).

- Synthetic Routes : Most analogs employ condensation or cyclization reactions; the target compound likely requires oxadiazole ring formation via amidoxime intermediates, a common strategy for 1,2,4-oxadiazoles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.